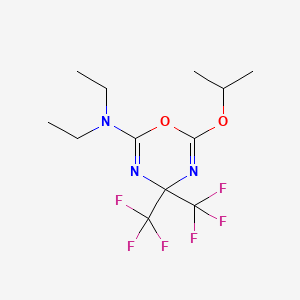

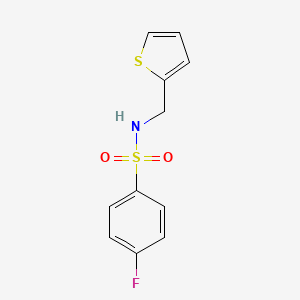

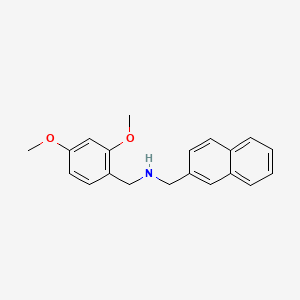

![molecular formula C12H10Cl2N2O B5752415 2,4-dichloro-6-[(2-pyridinylamino)methyl]phenol](/img/structure/B5752415.png)

2,4-dichloro-6-[(2-pyridinylamino)methyl]phenol

Overview

Description

2,4-dichloro-6-[(2-pyridinylamino)methyl]phenol, also known as PCP or pentachlorophenol, is a synthetic compound that has been extensively studied for its applications in the field of scientific research. PCP is a white crystalline powder that is soluble in water and organic solvents, and it has been used as a fungicide, herbicide, and wood preservative. The compound has also been used as a model compound for studying the mode of action of other toxicants and has been the focus of numerous studies due to its potential toxic effects on human health and the environment.

Scientific Research Applications

Synthesis and Structural Analysis : 2,4-dichloro-6-[(2-pyridinylamino)methyl]phenol derivatives have been synthesized and structurally analyzed using various spectroscopic methods. The molecular structure and properties are explored through density functional theory (DFT), revealing theoretical and experimental compatibility in alkylaminophenol compounds (Ulaş, 2021).

Catalytic Applications : Derivatives of this compound have been used as catalysts. For instance, 4-(N,N-Dimethylamino)pyridine hydrochloride, a related compound, has been utilized as a recyclable catalyst for acylation reactions, with a detailed investigation of the reaction mechanism (Liu, Ma, Liu, & Wang, 2014).

Antibacterial Activities : Schiff base compounds related to this compound have shown excellent antibacterial activities. These activities are determined through crystal structure analysis and biological testing (Wang, Nong, Sht, & Qi, 2008).

Inorganic Chemistry and Spin Interaction : Studies in inorganic chemistry have explored the spin interaction in zinc complexes of mono- and diradical Schiff and Mannich bases, which include derivatives of this compound (Orio, Philouze, Jarjayes, Neese, & Thomas, 2010).

Development of Fluoroionophores : Derivatives have been developed into fluoroionophores, which are studied for their spectral diversity when interacting with metal cations, highlighting their potential in metal recognition and cellular metal staining (Hong, Lin, Hsieh, & Chang, 2012).

Nucleophilic Substitution Reactions : The compound's derivatives are useful in synthesizing 4-substituted 7-azaindole derivatives through nucleophilic displacement reactions, showcasing their versatility as building blocks (Figueroa‐Pérez, Bennabi, Schirok, & Thutewohl, 2006).

Crystal Structure Analysis : The crystal structure of various complexes involving derivatives of this compound has been analyzed, revealing insights into their molecular configurations and interactions (Akitsu, Takeuchi, & Einaga, 2004).

Oxotransfer Activities in Chemistry : Complexes involving this compound's derivatives have been synthesized and studied for their catalytic oxotransfer activities, highlighting their potential applications in chemical transformations (Hossain, Haukka, Sillanpää, Hrovat, Richmond, Nordlander, & Lehtonen, 2017).

Anion Sensing and Biological Activity : The compound and its derivatives have been investigated for their anion sensing capabilities and biological activities, including antimicrobial properties (Yıldırım, Demir, Alpaslan, Boyacıoğlu, Yıldız, & Ünver, 2018).

Electronic and Photosubstitution Properties : Research on ruthenium(II)-containing amphiphiles with bidentate ligands, including derivatives of this compound, has expanded our understanding of their electronic, photosubstitution, redox, and surface properties (Lesh, Allard, Shanmugam, Hryhorczuk, Endicott, Schlegel, & Verani, 2011).

Properties

IUPAC Name |

2,4-dichloro-6-[(pyridin-2-ylamino)methyl]phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2O/c13-9-5-8(12(17)10(14)6-9)7-16-11-3-1-2-4-15-11/h1-6,17H,7H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVNBKDROKHKFFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NCC2=C(C(=CC(=C2)Cl)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901323890 | |

| Record name | 2,4-dichloro-6-[(pyridin-2-ylamino)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901323890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47204493 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

692266-18-5 | |

| Record name | 2,4-dichloro-6-[(pyridin-2-ylamino)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901323890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2-amino-2-oxoethoxy)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B5752334.png)

![N-{[1-(1,3-benzodioxol-5-ylcarbonyl)-4-piperidinyl]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5752368.png)

![[3-cyano-4-cyclopropyl-6-(4-methoxyphenyl)-2(1H)-pyridinylidene]malononitrile](/img/structure/B5752373.png)

![1-(4-fluorophenyl)ethanone [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5752401.png)

![methyl 2-methyl-9-[2-(1-piperidinyl)ethyl]-9H-imidazo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5752419.png)